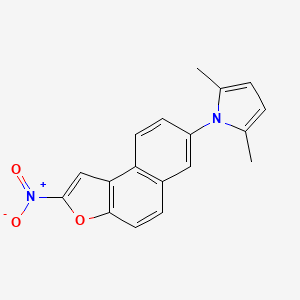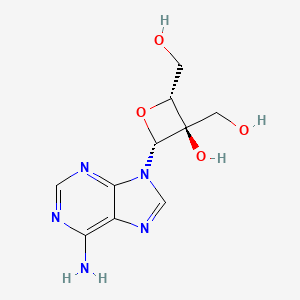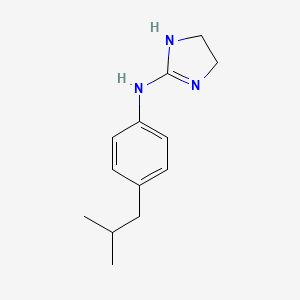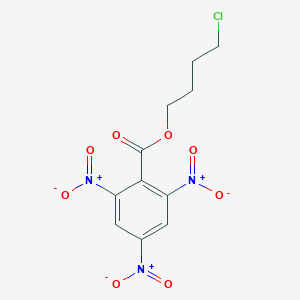
2-Chloro-1-(methylsulfanyl)octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1-(methylsulfanyl)octane: is an organic compound that belongs to the class of haloalkanes It consists of an octane backbone with a chlorine atom attached to the second carbon and a methylsulfanyl group attached to the first carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(methylsulfanyl)octane can be achieved through several methods. One common approach involves the radical halogenation of 1-(methylsulfanyl)octane. This process typically uses chlorine gas under ultraviolet light to substitute a hydrogen atom with a chlorine atom at the second carbon position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors where 1-(methylsulfanyl)octane is exposed to chlorine gas under controlled conditions. The reaction is monitored to ensure the selective chlorination at the desired position.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Chloro-1-(methylsulfanyl)octane undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by a nucleophile. Common reagents include sodium hydroxide or potassium cyanide.
Elimination Reactions: Under strong basic conditions, such as with sodium ethoxide, this compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, ethanol as solvent.
Elimination Reactions: Sodium ethoxide, ethanol as solvent.
Oxidation: Hydrogen peroxide, acetic acid as solvent.
Major Products:
Nucleophilic Substitution: Products depend on the nucleophile used, such as 2-hydroxy-1-(methylsulfanyl)octane with sodium hydroxide.
Elimination: Formation of 1-(methylsulfanyl)octene.
Oxidation: Formation of 2-chloro-1-(methylsulfinyl)octane or 2-chloro-1-(methylsulfonyl)octane.
Wissenschaftliche Forschungsanwendungen
2-Chloro-1-(methylsulfanyl)octane has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Chloro-1-(methylsulfanyl)octane involves its reactivity due to the presence of the chlorine atom and the methylsulfanyl group. The chlorine atom can act as a leaving group in substitution and elimination reactions, while the methylsulfanyl group can undergo oxidation. These reactions are facilitated by the molecular structure, which allows for the formation of reactive intermediates.
Vergleich Mit ähnlichen Verbindungen
2-Chlorooctane: Lacks the methylsulfanyl group, making it less reactive in oxidation reactions.
1-Chloro-2-(methylsulfanyl)octane: The position of the chlorine and methylsulfanyl groups is reversed, leading to different reactivity patterns.
2-Bromo-1-(methylsulfanyl)octane: Similar structure but with a bromine atom instead of chlorine, which affects its reactivity in substitution reactions.
Uniqueness: 2-Chloro-1-(methylsulfanyl)octane is unique due to the combination of the chlorine atom and the methylsulfanyl group at specific positions on the octane backbone. This unique arrangement imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
112762-75-1 |
|---|---|
Molekularformel |
C9H19ClS |
Molekulargewicht |
194.77 g/mol |
IUPAC-Name |
2-chloro-1-methylsulfanyloctane |
InChI |
InChI=1S/C9H19ClS/c1-3-4-5-6-7-9(10)8-11-2/h9H,3-8H2,1-2H3 |
InChI-Schlüssel |
OCBHULKSYCTTFK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(CSC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,1,5-Trimethylfuro[3,4-c]pyridine-3,4-dione](/img/structure/B14293879.png)



![Chloro[(2-hydroxyphenyl)methoxy]oxophosphanium](/img/structure/B14293915.png)



![4-[1,2-Bis(benzyloxy)ethyl]-2-phenyl-1,3-dioxolane](/img/structure/B14293930.png)



![trimethyl-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]silane](/img/structure/B14293967.png)
